ethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate
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Overview
Description
Ethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a chromene core with an ethyl ester group at the 3-position and a prop-2-en-1-yl substituent at the 8-position.
Mechanism of Action
Target of Action
Similar compounds have been explored as candidates for extracellular signal-regulated kinases 1/2 (erk1/2) having antineoplastic activity .
Mode of Action
It is suggested that the compound may interact with its targets, possibly erk1/2, leading to inhibition of the map kinase pathway . This interaction and resulting changes could potentially contribute to its antineoplastic activity.
Biochemical Pathways
The compound likely affects the MAP kinase pathway, given its potential interaction with ERK1/2 . The MAP kinase pathway plays a crucial role in cellular processes such as growth, differentiation, and response to external stimuli. Inhibition of this pathway could lead to downstream effects such as reduced cell proliferation, which is a desirable outcome in the context of antineoplastic activity.
Result of Action
Given its potential antineoplastic activity, it may result in reduced cell proliferation, particularly in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate typically involves the condensation of salicylaldehyde derivatives with ethyl acetoacetate in the presence of a base, followed by cyclization. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted chromenes depending on the reagents used.
Scientific Research Applications
Ethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A naturally occurring compound with a similar chromene core.
Warfarin: A synthetic derivative of coumarin used as an anticoagulant.
Flavonoids: A class of compounds with a similar structure and diverse biological activities.
Uniqueness
Ethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethyl ester and prop-2-en-1-yl groups differentiate it from other chromene derivatives, potentially leading to unique applications and effects.
Properties
IUPAC Name |
ethyl 2-oxo-8-prop-2-enylchromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-3-6-10-7-5-8-11-9-12(14(16)18-4-2)15(17)19-13(10)11/h3,5,7-9H,1,4,6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDDEPOKLBWTBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CC=C2)CC=C)OC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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